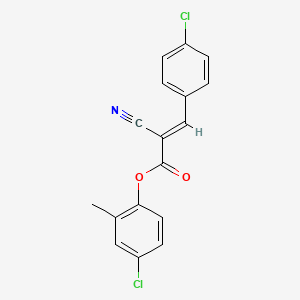
1-cyclohexyl-3-(cyclopropylmethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzimidazole derivatives, including those containing morpholine groups, have garnered attention due to their potential in various biochemical applications, such as glucosidase inhibition and antioxidant activities. These compounds are synthesized through innovative methods to explore their chemical and biological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves "one-pot" nitro reductive cyclization reactions, utilizing reagents like sodium hydrosulfite. This method allows for the efficient synthesis of compounds with specific substituents, including morpholine, to yield compounds with significant in vitro antioxidant activities and glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).
Molecular Structure Analysis
Crystallographic studies have provided detailed insights into the molecular structures of benzimidazole derivatives. For example, X-ray diffraction analysis has been used to confirm the chair conformation of morpholine rings and the planarity of the benzimidazole ring systems. These analyses help in understanding the spatial arrangement of atoms and the overall geometry of the molecules (Yoon et al., 2011).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including interactions with Grignard reagents, which can substitute specific moieties and modify the compounds' chemical properties. These reactions are crucial for tailoring the compounds for specific biological activities or for further chemical analyses (Katritzky et al., 1994).
Scientific Research Applications
Antioxidant and Glucosidase Inhibitory Potential
A study by Özil et al. (2018) explored the synthesis of benzimidazoles with a morpholine skeleton, demonstrating their effectiveness as glucosidase inhibitors with notable antioxidant activity. The research showcased the compounds' ability to scavenge radicals and inhibit α-glucosidase, highlighting their potential in managing oxidative stress and glucose metabolism disorders. The rapid 'one-pot' synthesis method underlines the efficient production of these compounds, promising for pharmaceutical applications (Özil, Cansu Parlak, & Baltaş, 2018).
Anticancer Activity
Hsieh et al. (2019) designed and synthesized benzimidazole-chalcone derivatives, identifying their potential as anticancer agents. The study particularly noted the effectiveness of certain derivatives in reducing the proliferation of human breast adenocarcinoma and ovarian carcinoma cell lines, offering a promising approach to cancer therapy (Hsieh et al., 2019).
Dual-Acting Inhibitory Activities
A research conducted by Can et al. (2017) on novel benzimidazole-morpholine derivatives revealed their inhibitory potential on enzymes like acetylcholinesterase, monoamine oxidase, and cyclooxygenase. This dual-action suggests these compounds could be effective in treating inflammatory diseases and conditions involving oxidative stress and neurotransmitter imbalance, marking them as candidates for multi-targeted therapies (Can et al., 2017).
Antifungal Activities
Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, which demonstrated significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds outperformed standard treatments like carbendazim, suggesting their utility in agricultural and pharmaceutical antifungal applications (Qu, Li, Xing, & Jiang, 2015).
properties
IUPAC Name |
1-cyclohexyl-3-(cyclopropylmethyl)-5-(morpholine-4-carbonyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c26-21(23-10-12-28-13-11-23)17-8-9-19-20(14-17)24(15-16-6-7-16)22(27)25(19)18-4-2-1-3-5-18/h8-9,14,16,18H,1-7,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGVDJUXRIFICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)N4CCOCC4)N(C2=O)CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)
![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)



![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)